N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride
Overview
Description
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C14H18ClFN2OS and its molecular weight is 316.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiamoebic Activity
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride has been researched for its antiamoebic activity. A study synthesized a series of compounds, including derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, which showed promising activity against Entamoeba histolytica, an amoebic parasite, with minimal toxicity towards human cells (Zaidi et al., 2015).
Structural Characterization
The compound has also been a focus in the field of structural chemistry. A study conducted synthesis and structural characterization of isostructural compounds, including derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, providing insights into the molecular structure and properties of such compounds (Kariuki et al., 2021).
Antimicrobial and Antifungal Activity
Research has explored the antimicrobial and antifungal properties of compounds related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine. A study synthesized novel derivatives which exhibited significant antibacterial and antifungal activities, comparable to certain medicinal standards (Pejchal et al., 2015).
Fluorescent Dyes Synthesis
The compound has been used in the synthesis of fluorescent dyes. One study reported the use of related thioamides as building blocks for creating fluorescent dyes, indicating potential applications in biological imaging and diagnostics (Witalewska et al., 2019).
Cardioprotective Properties
Additionally, derivatives of N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine have been studied for potential cardioprotective effects. A compound synthesized using a similar chemical framework demonstrated moderate to high cardioprotective effects in vitro (Drapak et al., 2019).
DNA Binding and Nuclease Activity
Research has also been conducted on the DNA binding and nuclease activity of Cu(II) complexes involving ligands related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, suggesting potential applications in molecular biology and pharmacology (Kumar et al., 2012).
Photo-Degradation Studies
The photo-degradation behavior of thiazole-containing compounds, related to N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine, has been analyzed, providing valuable information for the stability and shelf-life of pharmaceuticals containing such structures (Wu et al., 2007).
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Thiazole and imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the ethoxy group and fluorophenyl group may further influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole and imidazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer . The compound’s effects on these pathways can lead to various downstream effects, such as the modulation of immune responses or the inhibition of cell proliferation.
Pharmacokinetics
Thiazole and imidazole derivatives are generally known for their good bioavailability . The presence of the ethoxy and fluorophenyl groups may influence the compound’s solubility, absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Thiazole and imidazole derivatives are known to exert various biological effects, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiazole ring can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with biomolecules . These interactions can modulate enzyme activity, leading to changes in metabolic pathways and cellular functions.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. The thiazole ring’s aromaticity and electron density allow it to form stable complexes with enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. It also influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Toxic or adverse effects may occur at high doses, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in drug metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can influence the overall metabolic balance within cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. These interactions are crucial for understanding the compound’s overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The compound’s activity and function can be affected by its localization within the cell, highlighting the importance of understanding its subcellular distribution .
Properties
IUPAC Name |
N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS.ClH/c1-2-18-14-17-10-13(19-14)9-16-8-7-11-3-5-12(15)6-4-11;/h3-6,10,16H,2,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBYHUBNGXZQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)CNCCC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.